Methyl 2-chloro-3-cyano-4-fluorobenzoate
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Overview
Description
Methyl 2-chloro-3-cyano-4-fluorobenzoate is an organic compound with the molecular formula C9H5ClFNO2. It is a derivative of benzoic acid and is characterized by the presence of chlorine, cyano, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-3-cyano-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-cyano-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted benzoates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-chloro-3-cyano-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-cyano-4-fluorobenzoate involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as cyano and fluorine can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-chloro-3-cyano-4-fluorobenzoate can be compared with other similar compounds such as:
- Methyl 2-chloro-4-fluorobenzoate
- Methyl 3-chloro-4-cyano-2-fluorobenzoate
- Methyl 2-fluorobenzoate
Uniqueness: The unique combination of chlorine, cyano, and fluorine substituents on the benzene ring of this compound imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C9H5ClFNO2 |
---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
methyl 2-chloro-3-cyano-4-fluorobenzoate |
InChI |
InChI=1S/C9H5ClFNO2/c1-14-9(13)5-2-3-7(11)6(4-12)8(5)10/h2-3H,1H3 |
InChI Key |
KSORTBCUHVAMLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)C#N)Cl |
Origin of Product |
United States |
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